molecular formula C22H33N3O2 B2797360 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 953138-40-4

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No.: B2797360
CAS No.: 953138-40-4
M. Wt: 371.525
InChI Key: QUGWKYPKCSJUQS-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentylpiperidine moiety and an isopropylphenyl group linked through an oxalamide bond. The specific properties and reactivity of this compound make it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclopentylpiperidine intermediate: This step involves the reaction of cyclopentanone with piperidine under acidic conditions to form the cyclopentylpiperidine intermediate.

    Introduction of the isopropylphenyl group: The intermediate is then reacted with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine to introduce the isopropylphenyl group.

    Formation of the oxalamide bond: Finally, the compound is treated with oxalyl chloride and a suitable amine to form the oxalamide bond, resulting in the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide can be compared with other similar compounds, such as:

    N1-((1-cyclohexylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its reactivity and biological activity.

    N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-methylphenyl)oxalamide: This compound has a methyl group instead of an isopropyl group, which may influence its chemical properties and applications.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-16(2)18-7-9-19(10-8-18)24-22(27)21(26)23-15-17-11-13-25(14-12-17)20-5-3-4-6-20/h7-10,16-17,20H,3-6,11-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGWKYPKCSJUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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